molecular formula C10H12FN5O3 B12401180 (2R,4R,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12401180
M. Wt: 269.23 g/mol
InChI Key: QCDAWXDDXYQEJJ-WROBTOGHSA-N
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Description

(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxolane ring: This involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the fluorine atom: This can be achieved through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Attachment of the aminopurinyl group: This step involves the coupling of the oxolane derivative with a purine base, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the fluorine atom, yielding a de-fluorinated analog.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of a carboxylated analog.

    Reduction: Formation of a de-fluorinated analog.

    Substitution: Formation of thiolated or aminated analogs.

Scientific Research Applications

Chemistry

In chemistry, (2R,4R,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound is studied for its potential as a nucleoside analog in DNA and RNA synthesis. It can be incorporated into nucleic acids, leading to the study of its effects on genetic material and cellular processes.

Medicine

In medicine, this compound is investigated for its potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and as a research tool in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of (2R,4R,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal function of DNA or RNA, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    2’-Fluoro-2’-deoxyadenosine: Similar structure but lacks the hydroxymethyl group.

    2’-Fluoro-2’-deoxyguanosine: Similar structure but contains a guanine base instead of adenine.

    2’-Fluoro-2’-deoxycytidine: Similar structure but contains a cytosine base instead of adenine.

Uniqueness

(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is unique due to the presence of both a fluorine atom and a hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12FN5O3

Molecular Weight

269.23 g/mol

IUPAC Name

(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H12FN5O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5+,7?,10-/m1/s1

InChI Key

QCDAWXDDXYQEJJ-WROBTOGHSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)F)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)O)N

Origin of Product

United States

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